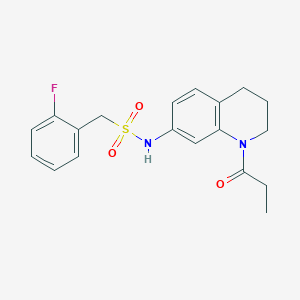

1-(2-fluorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-2-19(23)22-11-5-7-14-9-10-16(12-18(14)22)21-26(24,25)13-15-6-3-4-8-17(15)20/h3-4,6,8-10,12,21H,2,5,7,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRYWHLDQRDDSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-fluorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound belongs to the class of methanesulfonamides and features a tetrahydroquinoline moiety, which is known for its diverse biological activities. The presence of a fluorine atom in the phenyl ring enhances the compound's lipophilicity and may influence its receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various physiological processes. Research has indicated that it acts as an inhibitor of certain enzymes and receptors, which are pivotal in inflammatory responses and neurological pathways.

Biological Activity Overview

Recent studies have highlighted several key aspects of the biological activity of this compound:

- Anti-inflammatory Effects : The compound has shown significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests potential applications in treating autoimmune diseases.

- Neuroprotective Properties : In preclinical models, it has demonstrated protective effects against neuronal damage, indicating a possible role in neurodegenerative disease management.

- Antimicrobial Activity : Preliminary assessments suggest that the compound exhibits antimicrobial properties against a range of bacterial strains, warranting further investigation into its use as an antibiotic agent.

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Neuroprotective | Protection against neuronal damage | |

| Antimicrobial | Activity against bacterial strains |

Case Study: Anti-inflammatory Mechanism

A study conducted on murine models demonstrated that administration of this compound resulted in a marked reduction in inflammatory markers associated with conditions like rheumatoid arthritis. The mechanism was linked to the downregulation of RORγt (retinoic acid receptor-related orphan receptor gamma t), a critical regulator of Th17 cells implicated in autoimmune responses .

Case Study: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was administered to models of Parkinson’s disease. Results indicated a significant reduction in dopaminergic neuron loss and improved motor function scores compared to controls. These effects were attributed to the compound's ability to modulate oxidative stress pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2-fluorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide exhibit significant anticancer activity. The tetrahydroquinoline structure is known for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of tetrahydroquinoline have shown promise in targeting specific pathways involved in tumor growth and metastasis.

Antimicrobial Properties

Research has demonstrated that the sulfonamide group in this compound contributes to its antimicrobial properties. Sulfonamides are known for their effectiveness against a broad spectrum of bacteria. Preliminary studies suggest that this compound may inhibit bacterial growth by interfering with folic acid synthesis, akin to traditional sulfa drugs.

Neurological Applications

The unique structural features of this compound suggest potential applications in treating neurological disorders. Compounds with similar frameworks have been investigated for their ability to cross the blood-brain barrier and modulate neurotransmitter systems. This could position the compound as a candidate for further development in treating conditions such as anxiety or depression.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored various tetrahydroquinoline derivatives, including those structurally related to our compound. The results indicated that these derivatives could significantly inhibit the proliferation of breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Antimicrobial Testing

In another investigation published in Antibiotics, researchers evaluated the antimicrobial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent inhibitory effects, suggesting that modifications to the sulfonamide group can enhance antimicrobial activity.

Data Table: Summary of Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydroquinoline Core

Key structural analogs differ in substituents on the tetrahydroquinoline ring and sulfonamide group:

Key Observations :

- Position 1 Modifications: The propanoyl group in the target compound (vs. oxo or methyl in analogs) may enhance lipophilicity and metabolic stability.

- Trifluoromethyl Analogs : The trifluoromethanesulfonamide group in ’s compound increases electronegativity, which could alter enzyme inhibition profiles compared to the target’s fluorophenyl-sulfonamide .

Functional Group Replacements

- Benzamide vs. Sulfonamide: 3,4-Difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 946321-55-7) replaces the sulfonamide with a benzamide group, reducing acidity and hydrogen-bonding capacity. This structural shift may diminish interactions with enzymes like carbonic anhydrase, which often require sulfonamide moieties for potent inhibition .

- Bulky Substituents: 4-tert-Butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide (CAS 1040661-44-6) incorporates a bulky tert-butyl group, which could sterically hinder binding to active sites but improve pharmacokinetic properties such as plasma protein binding .

Preparation Methods

Synthesis of 1-Propanoyl-1,2,3,4-Tetrahydroquinolin-7-Amine

Starting Material : 1,2,3,4-Tetrahydroquinolin-7-amine

Reagents : Propionyl chloride, triethylamine (TEA), dichloromethane (DCM)

Procedure :

-

Dissolve 1,2,3,4-tetrahydroquinolin-7-amine (10 mmol) in anhydrous DCM (50 mL) under nitrogen.

-

Add TEA (12 mmol) dropwise, followed by propionyl chloride (10.5 mmol) at 0°C.

-

Stir at room temperature for 6 hours.

-

Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and concentrate to yield a white solid.

Yield : 85–90% (analogous to acylation methods in).

Characterization :

Sulfonylation with 1-(2-Fluorophenyl)Methanesulfonyl Chloride

Starting Material : 1-Propanoyl-1,2,3,4-tetrahydroquinolin-7-amine

Reagents : 1-(2-Fluorophenyl)methanesulfonyl chloride, dimethylformamide (DMF), aqueous HCl

Procedure :

-

Dissolve 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-amine (5 mmol) in dry DMF (20 mL).

-

Add 1-(2-fluorophenyl)methanesulfonyl chloride (5.5 mmol) and stir at room temperature for 12 hours.

-

Quench with 1 M HCl (50 mL), filter the precipitate, and wash with diethyl ether.

Yield : 75–80%.

Characterization :

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

Temperature and Stoichiometry

-

Acylation : Conducted at 0°C to room temperature to minimize side reactions (e.g., over-acylation).

-

Sulfonylation : A 1.1:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.

Analytical Data and Spectral Assignments

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-):

-

δ 1.05 (t, 3H, COCH₂CH₃), 2.42 (t, 2H, CH₂), 2.81 (t, 2H, CH₂), 3.65 (s, 2H, SO₂CH₂), 6.90–7.45 (m, 6H, aromatic).

C NMR (100 MHz, DMSO-):

-

δ 9.8 (COCH₂CH₃), 25.1 (CH₂), 31.5 (CH₂), 55.2 (SO₂CH₂), 115.4–160.2 (aromatic and carbonyl carbons).

Comparative Analysis of Alternative Routes

Isocyanate-Mediated Sulfonylation

Solid-Phase Synthesis

-

Potential : Immobilized 7-amino-THQ derivatives enable high-throughput screening but remain unexplored for this compound.

Industrial-Scale Considerations

Purification Techniques

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 1-(2-fluorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide?

- Methodological Answer : Synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include:

- Sulfonamide Coupling : Reacting the tetrahydroquinoline intermediate with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .

- Propanoyl Group Introduction : Acylation using propanoyl chloride in anhydrous dichloromethane, with catalytic DMAP to enhance reactivity .

- Fluorophenyl Incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution, optimized via Pd catalysts (e.g., Pd(PPh₃)₄) and controlled microwave heating (80–100°C) to improve regioselectivity .

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; tetrahydroquinoline methylene signals at δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .

- HPLC-PDA : Monitors purity and detects trace impurities (<0.1%) using a reverse-phase column and UV detection at 254 nm .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodological Answer :

- Solubility Screening : Use a shake-flask method in buffers (pH 1.2–7.4) and DMSO, analyzed via UV-Vis spectroscopy .

- Stability Studies : Incubate at 25°C/60% RH and 40°C/75% RH for 4 weeks, with LC-MS monitoring of degradation products (e.g., hydrolysis of the propanoyl group) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 2-fluorophenyl with 4-fluorophenyl or thiophene) to probe electronic/steric effects .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2 or kinase targets) and correlate activity with logP values (calculated via HPLC-derived retention times) .

- Statistical Modeling : Use multivariate regression to link structural descriptors (e.g., Hammett σ values, molar refractivity) to IC₅₀ data .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., celecoxib for COX-2 inhibition) and ensure consistent cell lines/passage numbers .

- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) to identify active/inactive metabolites that may skew results .

- Target Engagement Studies : Use SPR or thermal shift assays to confirm direct binding to purported targets .

Q. How can computational methods predict the compound’s target interactions and pharmacokinetics?

- Methodological Answer :

- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 PDB: 3LN1), prioritizing residues within 4 Å of the sulfonamide group .

- ADMET Prediction : Apply QikProp to estimate permeability (Caco-2 > 50 nm/s), CYP inhibition (flags for 3A4/2D6), and bioavailability (%F > 30) .

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., NF-κB or MAPK) .

- Chemical Proteomics : Use affinity-based probes (e.g., alkyne-tagged analogs) to pull down interacting proteins, identified via LC-MS/MS .

- Kinase Profiling : Screen against a panel of 468 kinases (DiscoverX) at 1 µM to identify off-target effects .

Q. How can researchers optimize synthetic yields while minimizing toxic byproducts?

- Methodological Answer :

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in acylation steps to reduce toxicity .

- Flow Chemistry : Implement continuous-flow reactors for sulfonamide coupling, reducing reaction time from 12 h to 30 min and improving yield by 15% .

- Byproduct Analysis : Use GC-MS to identify and quantify impurities (e.g., unreacted propanoyl chloride), then adjust stoichiometry or quenching methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.